molecular formula C₂₂H₁₈N₆O₂ B1152521 2,6-Dihydroxymethyl Rilpivirine

2,6-Dihydroxymethyl Rilpivirine

Cat. No.: B1152521
M. Wt: 398.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dihydroxymethyl Rilpivirine is a characterized oxidative metabolite of Rilpivirine (RPV), a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV-1 treatment . Research indicates that this dihydroxymethyl compound is one of several metabolites formed through the mono- and dioxygenation of the 2,6-dimethylphenyl ring of the parent drug . The biotransformation of Rilpivirine, leading to metabolites such as this, is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5 . Studying this metabolite is crucial for advanced pharmacological research, particularly in investigating the metabolic fate and clearance pathways of long-acting injectable Rilpivirine formulations . It serves as an important reference standard for scientists conducting analytical method development, drug metabolism and pharmacokinetics (DMPK) studies, and comparative bioanalysis in plasma and other biological matrices . This compound aids in a deeper understanding of Rilpivirine's overall pharmacokinetic profile and the potential for drug-drug interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₂₂H₁₈N₆O₂

Molecular Weight

398.42

Origin of Product

United States

Enzymatic Biotransformation and Metabolic Pathways of 2,6 Dihydroxymethyl Rilpivirine

Identification of Enzymatic Systems Catalyzing Rilpivirine (B1684574) and Analog Metabolism In Vitro

In vitro studies using human liver microsomes and cDNA-expressed enzymes have been instrumental in identifying the key enzymatic players in rilpivirine metabolism. nih.govnih.gov These studies have pinpointed the involvement of two major families of enzymes: the Cytochrome P450 monooxygenases and the UDP-Glucuronosyltransferases.

Cytochrome P450 Monooxygenase Involvement (e.g., CYP3A4, CYP3A5)

The initial oxidative metabolism of rilpivirine is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Specifically, CYP3A4 and CYP3A5 have been identified as the primary enzymes responsible for the oxygenation of rilpivirine. nih.govnih.govnih.govdrugbank.comnih.govfda.gov This has been confirmed through chemical inhibition studies and assays using cDNA-expressed CYP enzymes. nih.govnih.gov The involvement of CYP3A4 is significant as it is a major enzyme in the metabolism of many drugs, highlighting the potential for drug-drug interactions. oup.com Rilpivirine itself has been shown to be an inhibitor of CYP3A4. nih.govtandfonline.com

UDP-Glucuronosyltransferase (UGT) Contribution (e.g., UGT1A1, UGT1A4)

Following oxidative metabolism, rilpivirine and its hydroxylated metabolites undergo phase II conjugation reactions, primarily glucuronidation, which is catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov In vitro studies have specifically implicated UGT1A1 and UGT1A4 in this process. nih.govnih.govdrugbank.comnih.gov UGT1A4 is responsible for the direct N-linked glucuronidation of the parent rilpivirine molecule. nih.govdrugbank.comnih.gov Meanwhile, UGT1A1 catalyzes the glucuronidation of a monomethylhydroxylated metabolite of rilpivirine. nih.govnih.govdrugbank.comnih.gov The genes encoding for these UGT enzymes are known to be polymorphic, which could potentially contribute to interindividual variability in rilpivirine metabolism. nih.gov

Characterization of Oxidative and Glucuronide Conjugation Pathways of 2,6-Dihydroxymethyl Rilpivirine In Vitro

The formation of this compound is a result of sequential oxidative reactions. In vitro experiments have provided insights into the specific sites of these reactions and the subsequent conjugation of the resulting metabolites.

Positional Specificity of Hydroxylation on the Diarylpyrimidine Scaffold

In vitro studies using human liver microsomes have led to the detection of two monohydroxylated and two dihydroxylated metabolites of rilpivirine. nih.govnih.gov Mass spectral analysis suggests that these oxidative metabolites are formed through oxygenation of the 2,6-dimethylphenyl ring and the methyl groups of rilpivirine. nih.govnih.gov This indicates that the hydroxylation reactions can occur at different positions on the rilpivirine molecule, leading to a variety of metabolites. Specifically, the formation of this compound would involve the hydroxylation of both methyl groups on the dimethylphenyl ring.

Subsequent Conjugation Reactions of Hydroxylated Metabolites

Following their formation, the hydroxylated metabolites of rilpivirine, including the mono- and dihydroxylated forms, can undergo further metabolism through glucuronide conjugation. nih.govnih.govdrugbank.comnih.gov For instance, a monomethylhydroxylated metabolite is known to be a substrate for UGT1A1, leading to an O-linked glucuronide. nih.govnih.govdrugbank.comnih.gov It is proposed that dihydroxymethyl metabolites, such as this compound, can also be glucuronidated, although the specific UGT enzyme responsible for this particular conjugation has not been definitively identified in all studies. nih.govdrugbank.com

Enzymatic Kinetic Studies of this compound Formation and Further Transformation

Table 1: Key Enzymes in Rilpivirine Metabolism

Enzyme Family Specific Enzyme Role in Rilpivirine Metabolism
Cytochrome P450 CYP3A4, CYP3A5 Primary enzymes for oxidative metabolism (hydroxylation) of rilpivirine. nih.govnih.govnih.govdrugbank.comnih.govfda.gov
UDP-Glucuronosyltransferase UGT1A1 Catalyzes glucuronidation of monomethylhydroxylated rilpivirine metabolite. nih.govnih.govdrugbank.comnih.gov
UGT1A4 Responsible for direct N-linked glucuronidation of the parent rilpivirine. nih.govdrugbank.comnih.gov

Cross-Species Comparative Metabolism Studies In Vitro with this compound

In vitro studies utilizing liver microsomes from a variety of mammalian species have been instrumental in characterizing the comparative metabolism of rilpivirine and the formation of its metabolites, including this compound. These investigations reveal both conserved pathways and species-specific differences in metabolic activity.

Research has demonstrated that the formation of this compound, designated as metabolite M4, occurs across a range of species. nih.gov This metabolite is a product of the dioxygenation of the parent compound, rilpivirine, specifically through the insertion of oxygen on both methyl groups of the 2,6-dimethylphenyl ring. nih.gov The enzymes primarily responsible for this oxidative metabolism in humans have been identified as cytochrome P450 isoforms CYP3A4 and CYP3A5. nih.gov

A comparative study using liver microsomes from humans and ten other species—beagle dog, golden (Syrian) hamster, Hartley albino guinea pig, Sinclair minipig, cynomolgus monkey, rhesus monkey, BALB/c mouse, CD1 mouse, New Zealand rabbit, and Sprague-Dawley rat—elucidated the relative formation of this compound (M4). nih.gov In these experiments, rilpivirine (20 µM) was incubated with liver microsomes (2 mg/mL) from each species for 30 minutes. The formation of metabolites was detected using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). nih.gov

While the formation of other oxidative metabolites, such as the monohydroxylated forms (M1 and M2) and another dihydroxylated form (M3), varied significantly, with hamster liver microsomes showing substantially higher production than human microsomes for these metabolites, the formation of this compound (M4) was consistently lower in all non-human species tested. nih.gov

The subsequent metabolic fate of this compound involves Phase II conjugation. A glucuronidated metabolite of dioxygenated rilpivirine (M7), which is formed from M4, has been identified. nih.gov Comparative analysis of this Phase II metabolite's formation showed that it was more abundant in golden (Syrian) hamster liver microsomes than in human liver microsomes. nih.gov

The data from these cross-species studies are crucial for the preclinical assessment of drug metabolism and for selecting appropriate animal models that most closely mimic human metabolic pathways.

Interactive Data Table: Relative Formation of this compound (M4) in Liver Microsomes of Various Species

The following table summarizes the findings on the relative abundance of this compound (M4) formation from rilpivirine in liver microsomes across different species, as determined by the relative intensity of the UHPLC-MS/MS signal.

SpeciesRelative Formation of this compound (M4) Compared to Human
HumanBaseline
Beagle DogLower
Golden (Syrian) HamsterLower
Hartley Albino Guinea PigLower
Sinclair MinipigLower
Cynomolgus MonkeyLower
Rhesus MonkeyLower
BALB/c MouseLower
CD1 MouseLower
New Zealand RabbitLower
Sprague-Dawley RatLower

No Publicly Available Research Found for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research, data, or publications were found for the chemical compound "this compound." The existing body of research focuses extensively on Rilpivirine, which is characterized by a diarylpyrimidine structure containing a 2,6-dimethylphenyl group, and its various analogs with modifications at the pyrimidine (B1678525) core or the benzonitrile (B105546) wing. researchgate.netnih.govnih.gov

The structure-activity relationship (SAR) of Rilpivirine and its analogs is well-documented, emphasizing the importance of its conformational flexibility, which allows it to adapt to the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. nih.govnih.govnih.gov This adaptability is a key factor in its high potency against wild-type and resistant strains of the virus. nih.gov However, this research does not extend to a derivative where the methyl groups on the phenyl ring are substituted with hydroxymethyl (-CH2OH) groups.

Investigations into Rilpivirine analogs have explored various modifications to enhance antiviral activity and overcome resistance. These include altering the diarylpyrimidine core, such as replacing the pyrimidine ring with a purine (B94841) system, and substituting the 4-benzonitrile moiety. researchgate.net Studies also delve into the stereochemical requirements for binding and activity within the NNIBP. nih.gov Despite the breadth of these studies, the specific "this compound" analog does not appear in the reviewed literature.

Without any available data, it is impossible to provide a scientifically accurate analysis of its structure-activity relationships, the impact of the hydroxymethyl groups on binding, its conformational flexibility, or any rational design principles related to this specific compound. Any discussion on these topics would be purely speculative and would not meet the standards of a factual, evidence-based scientific article.

Therefore, the content for the requested article outline cannot be generated.

Structure Activity Relationship Sar Investigations of 2,6 Dihydroxymethyl Rilpivirine Analogs

Rational Design Principles for Modulating Activity via Structural Diversification

Development of Quantitative Structure-Activity Relationships (QSAR) for Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. For rilpivirine (B1684574) analogs, QSAR studies are instrumental in predicting the antiviral potency of novel derivatives and in understanding the physicochemical properties that govern their inhibitory activity against HIV-1 RT. The development of QSAR models for analogs of 2,6-Dihydroxymethyl Rilpivirine would involve the systematic analysis of how variations in the molecular structure affect its efficacy.

The process typically begins with the generation of a dataset of rilpivirine analogs with known anti-HIV-1 activities, often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50). For each analog, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

For a hypothetical series of analogs based on this compound, where other parts of the molecule are varied, a QSAR model could be developed. The following table illustrates a hypothetical dataset that could be used for such a QSAR study.

Compound IDR1-SubstituentR2-SubstituentLog(1/EC50)Molecular WeightLogP
1HH7.5434.484.2
2FH7.8452.474.4
3ClH8.1468.934.9
4HOCH37.3464.514.0
5HCF38.5502.485.1

In this hypothetical dataset, R1 and R2 represent substitution positions on the cyanophenyl ring of the this compound scaffold. The biological activity is expressed as the logarithm of the reciprocal of the EC50 value, which is a common practice in QSAR studies. Molecular weight and the logarithm of the partition coefficient (LogP) are examples of simple molecular descriptors.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, a mathematical equation is derived that links the descriptors to the biological activity. A hypothetical QSAR equation derived from such a dataset might look like:

Log(1/EC50) = 0.8 * LogP + 0.01 * Molecular Weight - 0.5 * [Presence of OCH3] + 5.0

This equation would suggest that antiviral activity increases with increasing lipophilicity (LogP) and molecular weight, while the presence of a methoxy (B1213986) group at the R2 position is detrimental to the activity of this particular series of analogs.

The predictive power of the developed QSAR model is then validated using internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the anti-HIV-1 activity of newly designed but not yet synthesized analogs of this compound, thereby guiding the synthetic efforts towards more potent compounds. The insights gained from the QSAR model also contribute to a deeper understanding of the SAR of this class of compounds, highlighting the key structural features required for optimal interaction with the HIV-1 reverse transcriptase.

Computational Chemistry and Molecular Modeling of 2,6 Dihydroxymethyl Rilpivirine Interactions

Molecular Docking Simulations with Target Macromolecules (e.g., Reverse Transcriptase)

Molecular docking is a fundamental computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, 2,6-Dihydroxymethyl Rilpivirine (B1684574) with its primary target, HIV-1 Reverse Transcriptase (RT). nih.gov These simulations provide critical insights into the binding affinity and the specific interactions that stabilize the drug-target complex.

The crystal structure of HIV-1 RT in complex with Rilpivirine (PDB ID: 4G1Q) serves as a foundational template for these studies. rcsb.org This structure reveals a complex with a total molecular weight of 115.31 kDa, comprising 8,890 atoms. rcsb.org Docking studies aim to predict how analogs like 2,6-Dihydroxymethyl Rilpivirine fit within the NNRTI binding pocket of RT. nih.gov

Analysis of Binding Modes and Interaction Fingerprints of this compound Analogs

The binding of Rilpivirine and its analogs is characterized by a high degree of conformational flexibility, which is thought to contribute to its high potency and reduced susceptibility to resistance mutations. drugbank.com Analysis of the binding modes of these analogs involves examining the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that anchor the ligand within the binding pocket.

Interaction fingerprints are a way to summarize these complex interactions. For instance, femtosecond experiments and theoretical models have highlighted the crucial role of water molecules in the binding of Rilpivirine. rcsb.org Two nitrile substituents on the drug act as vibrational probes, and studies have shown that one of these is unexpectedly hydrogen-bonded to a mobile water molecule, an interaction not initially identified in lower-resolution X-ray structures. rcsb.org This water-mediated hydrogen bond network is believed to be vital for maintaining the drug's potency against mutations. rcsb.org

Identification of Critical Amino Acid Residues for Ligand Recognition

Molecular docking and subsequent analyses are instrumental in identifying the key amino acid residues within the reverse transcriptase binding pocket that are essential for recognizing and binding Rilpivirine and its analogs. Studies have shown that mutations in these residues can lead to drug resistance. e3s-conferences.org

For example, research on other viral proteins, such as the SARS-CoV spike protein, has demonstrated the power of identifying critical amino acid residues for tropism and transmission. nih.govnih.gov In one study, a double substitution at positions 479 and 487 was found to be a key determinant for viral entry. nih.govnih.gov Similarly, for HIV-1 RT, identifying residues that form strong interactions with the dihydroxymethyl groups of this compound is a key focus. These hydroxyl groups offer potential for new hydrogen bonding interactions not present in the parent Rilpivirine molecule, which could enhance binding affinity and overcome resistance.

Molecular Dynamics Simulations to Explore Conformational Space and Binding Dynamics

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the movement of both the ligand and the protein over time. nih.gov These simulations are crucial for understanding the flexibility of the binding pocket and the stability of the ligand-protein complex.

Trajectory Analysis of Ligand-Protein Complexes

The output of an MD simulation is a trajectory, which is a series of snapshots of the system over time. Analyzing these trajectories can reveal important information about the stability of the binding mode predicted by docking. For example, researchers can monitor the root-mean-square deviation (RMSD) of the ligand and protein to see if they remain in a stable conformation.

Trajectory analysis can also highlight the flexibility of certain regions of the protein and how this is altered upon ligand binding. For Rilpivirine and its analogs, understanding the dynamic nature of the binding pocket is particularly important due to the conformational adaptability of these drugs. drugbank.com

Free Energy Perturbation Calculations for Binding Affinities

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding affinities of different ligands to a target protein. nih.govnih.gov This technique is particularly useful for comparing the binding of a parent compound like Rilpivirine to its analogs, such as this compound.

FEP calculations involve creating a "pathway" between two ligands and calculating the free energy change associated with "mutating" one into the other, both in solution and when bound to the protein. drugdesigndata.org The difference in these free energy changes gives the relative binding affinity. While computationally intensive, FEP can provide highly accurate predictions of binding affinity, often with an error of around 1 kcal/mol. nih.govdrugdesigndata.org This level of accuracy is sufficient to guide the optimization of drug candidates. nih.gov

Computational MethodApplication to this compoundKey Insights
Molecular Docking Predicting the binding pose in HIV-1 Reverse Transcriptase.Identifies key interactions and potential for new hydrogen bonds from dihydroxymethyl groups.
Molecular Dynamics Simulating the dynamic behavior of the drug-protein complex.Assesses the stability of the binding mode and the flexibility of the binding pocket.
Free Energy Perturbation Calculating the relative binding affinity compared to Rilpivirine.Provides a quantitative measure of the impact of the dihydroxymethyl groups on binding strength.

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. researchgate.netresearchgate.net These models can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target's binding site (structure-based). nih.gov

Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active. e3s-conferences.orgmdpi.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. e3s-conferences.org

Generation of Ligand-Based and Structure-Based Pharmacophore Models for Rilpivirine and its Derivatives

Pharmacophore modeling is a cornerstone of modern drug design, enabling the identification of the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. Both ligand-based and structure-based approaches are employed to develop pharmacophore models for rilpivirine and its derivatives, providing a blueprint for the design of novel inhibitors like this compound.

Ligand-based pharmacophore models are generated from a set of known active molecules, even in the absence of a three-dimensional structure of the biological target. For rilpivirine and its analogues, these models are constructed by aligning the structures of known potent NNRTIs and identifying common chemical features that are critical for their inhibitory activity. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), aromatic rings, and hydrophobic groups. The resulting pharmacophore model represents a hypothesis of the necessary interactions with the NNRTI binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT).

Structure-based pharmacophore models , on the other hand, are derived from the crystal structure of the target protein in complex with a ligand. In the case of rilpivirine, high-resolution crystal structures of HIV-1 RT bound to rilpivirine or its analogues provide a detailed map of the key interactions within the NNIBP. nih.gov These models are generally more accurate as they are based on experimentally determined interactions. For instance, the crystal structure of HIV-1 RT with rilpivirine reveals crucial hydrogen bonds and hydrophobic interactions that can be translated into a pharmacophore model. This model can then be used to screen virtual compound libraries or to guide the modification of existing scaffolds to enhance binding affinity and specificity. The development of new generations of pyridinone-based NNRTIs, for example, has been guided by combining pharmacophores of existing NNRTIs to design more effective compounds. acs.org

Feature Mapping and Constraint Analysis for Molecular Design (e.g., HBD, HBA, Aromatic, Hydrophobic)

Once a pharmacophore model is established, the next step in the rational design of new derivatives like this compound involves detailed feature mapping and constraint analysis. This process identifies specific regions within the binding pocket where certain chemical features are favored or disfavored, thereby guiding the design of molecules with optimal interactions.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The NNIBP of HIV-1 RT contains several key amino acid residues that can act as hydrogen bond donors or acceptors. For instance, the main chain atoms of certain residues are known to form critical hydrogen bonds with NNRTIs. Computational analysis of the binding pocket can map these regions, indicating where the addition of a hydroxyl group or an amine on a new derivative could form a new, stabilizing hydrogen bond. In the design of rilpivirine analogues, the number of hydrogen bond donors and acceptors is a critical parameter, with studies showing a range of 2-4 donor bonds and 6 acceptor bonds across various analogues. researchgate.net

Aromatic Interactions: The binding pocket of HIV-1 RT is rich in aromatic residues, such as tyrosine and tryptophan. These residues can engage in pi-pi stacking or pi-cation interactions with the aromatic rings of the inhibitor. Rilpivirine itself contains a pyrimidine (B1678525) group and a benzonitrile (B105546) ring, both of which are involved in these aromatic interactions. researchgate.net Feature mapping would highlight the optimal orientation and electronic properties of these aromatic moieties to maximize these favorable interactions.

Hydrophobic Interactions: A significant portion of the NNIBP is hydrophobic, and the potency of many NNRTIs is largely driven by hydrophobic interactions. The pyrimidine group of rilpivirine is noted to be more lipophilic and can be entrapped within hydrophobic regions of the binding site. researchgate.net Computational models can delineate these hydrophobic regions, guiding the placement of non-polar groups on the inhibitor to improve binding affinity. Constraint analysis would also identify regions where bulky hydrophobic groups might cause steric clashes, thus defining the limits of molecular size and shape.

The following table summarizes the key pharmacophoric features and their roles in the design of rilpivirine derivatives:

Pharmacophoric FeatureDescriptionRole in Molecular Design
Hydrogen Bond Donor (HBD) A group capable of donating a hydrogen atom to form a hydrogen bond.Enhances binding affinity and specificity by interacting with acceptor residues in the binding pocket.
Hydrogen Bond Acceptor (HBA) A group capable of accepting a hydrogen atom to form a hydrogen bond.Crucial for anchoring the inhibitor within the binding site through interactions with donor residues.
Aromatic Ring A planar, cyclic, conjugated system of pi electrons.Participates in pi-pi stacking and other aromatic interactions with residues in the binding pocket, contributing to binding stability.
Hydrophobic Group A non-polar group that avoids contact with water.Occupies hydrophobic pockets within the binding site, increasing binding affinity through the hydrophobic effect.

De Novo Design and Scaffold Hopping Approaches Guided by Computational Insights

Building upon the insights from pharmacophore modeling and feature mapping, more advanced computational techniques like de novo design and scaffold hopping can be employed to generate novel molecular architectures with the potential for improved therapeutic properties.

De Novo Design: This computational strategy involves the construction of novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of the binding site. Guided by the pharmacophore model of the HIV-1 RT NNIBP, a de novo design algorithm can piece together molecular fragments that complement the shape and chemical features of the binding pocket. This approach has the potential to generate entirely new chemical classes of NNRTIs that are structurally distinct from existing drugs like rilpivirine, potentially overcoming issues of resistance. The design of peptidic positive allosteric modulators for other targets has demonstrated the power of de novo design in creating molecules with high affinity and specific biological effects. nih.gov

Scaffold Hopping: This technique involves replacing the core molecular framework (scaffold) of a known active compound, such as rilpivirine, with a different scaffold while retaining the essential pharmacophoric features. nih.gov The goal is to discover new compounds with similar or improved biological activity but with different physicochemical properties, such as enhanced solubility or a better metabolic profile. nih.govrsc.org For example, the central ring system of a rilpivirine analogue could be replaced with a different heterocyclic system that still presents the key hydrogen bonding and aromatic features in the correct spatial orientation. Computational methods can be used to search virtual libraries of scaffolds and predict which ones are most likely to be successful replacements. This strategy has been successfully applied to develop new generations of pyridinone-based NNRTIs. acs.org

The table below outlines these advanced design strategies:

Design ApproachDescriptionApplication in Rilpivirine Derivative Design
De Novo Design Building novel molecular structures from basic building blocks within the binding site.Generation of entirely new NNRTI candidates with unique scaffolds, potentially evading existing resistance mechanisms.
Scaffold Hopping Replacing the core structure of a known inhibitor with a different one while preserving key pharmacophoric features.Creating novel rilpivirine analogues with improved properties like solubility, metabolic stability, or patentability.

Advanced Analytical Methodologies for 2,6 Dihydroxymethyl Rilpivirine Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical compounds, enabling the separation of the target analyte from impurities and related substances.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of Rilpivirine (B1684574) and its derivatives. ijbpas.comabcpsangli.edu.inajptr.comresearchgate.netijisrt.comresearchgate.net The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.

For the analysis of Rilpivirine and its related compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. ijbpas.comabcpsangli.edu.inajptr.comresearchgate.netijisrt.comresearchgate.net A typical RP-HPLC method might utilize a C18 column, such as an ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm) or an Agilent Zorbax Bonus-RP (250 x 4.6 mm, 5 µ). abcpsangli.edu.inijisrt.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and organic solvents like acetonitrile (B52724) and methanol. ijisrt.com The ratio of these components can be adjusted to achieve the desired retention and separation. For instance, a mobile phase of acetate buffer, methanol, and acetonitrile in a 60:30:10 v/v/v ratio has been used. ijisrt.com

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is specific, linear, accurate, precise, and robust. ijbpas.comabcpsangli.edu.inijisrt.com Linearity is typically established over a concentration range relevant to the expected sample concentrations, with correlation coefficients (R²) close to 1.000 indicating a strong linear relationship. ijisrt.com Accuracy is assessed through recovery studies, while precision is determined by evaluating the repeatability and intermediate precision, with relative standard deviation (%RSD) values ideally below 2.0%. researchgate.netijisrt.com The limit of detection (LOD) and limit of quantification (LOQ) are also determined to define the sensitivity of the method. ijbpas.comabcpsangli.edu.in

A study detailing the simultaneous quantification of (E) and (Z) isomers of Rilpivirine and four degradation products utilized a Waters Acquity ethylene (B1197577) bridged hybrid Shield RP18 column with a gradient elution of acetonitrile and 0.05% formic acid in 10 mM ammonium (B1175870) formate. nih.gov This highlights the capability of HPLC to separate closely related isomers and degradation products.

Table 1: Exemplary HPLC Method Parameters for Rilpivirine Analysis

ParameterConditionReference
Column ACE Excel 3 C18 AR (250 x 4.6 mm, 3 µm) ijisrt.com
Mobile Phase Acetate Buffer: Methanol: Acetonitrile (60:30:10 v/v/v) ijisrt.com
Flow Rate 1.5 mL/minute ijisrt.com
Detection 258 nm ijisrt.com
Injection Volume 12 µL ijisrt.com
Column Temperature 30°C ijisrt.com
Run Time 5 minutes ijisrt.com
Retention Time 2.29 minutes ijisrt.com

This table presents a hypothetical set of parameters based on published methods for Rilpivirine analysis. Actual parameters for 2,6-Dihydroxymethyl Rilpivirine would require specific method development.

While this compound itself is not chiral, the broader context of pharmaceutical analysis often involves the separation of enantiomers for other related compounds. Chiral chromatography is the gold standard for separating enantiomers, which are stereoisomers that are non-superimposable mirror images. nih.gov This is critical as enantiomers can have different pharmacological and toxicological properties.

The separation is typically achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used. nih.gov For instance, a Chiralcel OD-H column has been successfully used for the enantiomeric resolution of Rivastigmine, with a mobile phase of hexane, isopropanol, and trifluoroacetic acid. nih.gov The choice of mobile phase, including the use of additives like trifluoroacetic acid, can significantly enhance chromatographic efficiency and resolution. nih.gov The development of such methods is crucial for ensuring the stereochemical purity of chiral drugs. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the chemical structure of molecules.

For Rilpivirine, ¹H NMR spectra show characteristic signals for the aromatic protons, the vinyl protons of the acrylonitrile (B1666552) group, and the methyl groups. nih.gov In the case of this compound, one would expect to see signals corresponding to the hydroxymethyl (-CH₂OH) groups, likely appearing as a singlet or a multiplet depending on the solvent and coupling interactions. The integration of these signals would confirm the presence of two such groups. The signals for the methyl protons would be absent, and the aromatic proton signals would be shifted due to the change in substitution on the phenyl ring.

¹³C NMR spectroscopy would further confirm the structure by showing signals for the carbon atoms in the hydroxymethyl groups, in addition to the other carbons in the molecule. The chemical shifts of the aromatic carbons would also be altered by the hydroxymethyl substituents. Analysis of related compounds like 2,6-dimethylaniline (B139824) and 2,6-dichloropyridine (B45657) provides reference points for the expected chemical shifts of substituted aromatic rings. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. For this compound, which has a molecular formula of C₂₂H₁₈N₆O₂ and a molecular weight of 398.42 g/mol , electrospray ionization (ESI) is a common ionization technique. synthinkchemicals.com

In a mass spectrum of this compound, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 399.4. Tandem mass spectrometry (MS/MS) experiments would involve selecting this precursor ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern would provide valuable information about the structure. For example, fragmentation could involve the loss of one or both hydroxymethyl groups, cleavage of the bonds linking the substituted phenyl ring to the pyrimidine (B1678525) ring, and fragmentation of the pyrimidine ring itself.

Studies on the metabolism of Rilpivirine have utilized ultra-HPLC-tandem mass spectrometry to detect and identify metabolites, including 2-hydroxymethyl-RPV. nih.gov This demonstrates the power of LC-MS/MS in separating and identifying related compounds in complex biological matrices. nih.gov

Table 2: Predicted Mass Spectrometric Data for this compound

IonPredicted m/z
[M+H]⁺ 399.4
[M+Na]⁺ 421.4

This table presents predicted values. Actual observed values may vary slightly.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and widely used technique for the quantification of compounds that absorb light in the UV-Vis region. Rilpivirine and its derivatives possess chromophores that allow for their detection and quantification by this method.

For Rilpivirine hydrochloride, the absorption maximum (λmax) has been reported at various wavelengths, including 305 nm in a methanol:water mixture and 282 nm in methanol. e-journals.inresearchgate.net The choice of solvent can influence the λmax. A UV-Vis spectrophotometric method for Rilpivirine hydrochloride has been validated according to ICH guidelines, demonstrating linearity over a specific concentration range. e-journals.in For instance, Beer's law was obeyed in the range of 0.5-3.0 µg/mL with a λmax of 305 nm. e-journals.in

For the quantification of this compound, a similar approach would be taken. The UV spectrum would be recorded to determine the λmax, and then a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. This calibration curve would then be used to determine the concentration of the compound in unknown samples. It is important to note that the modification of the methyl groups to hydroxymethyl groups may cause a slight shift in the λmax compared to the parent Rilpivirine molecule.

Table 3: Reported UV Spectrophotometric Parameters for Rilpivirine

Solventλmax (nm)Linearity Range (µg/mL)Reference
Methanol:Water (8:2)3050.5 - 3.0 e-journals.in
Methanol2822 - 8 researchgate.net
Methanol3066 - 16 actascientific.com

This table provides data for Rilpivirine. The parameters for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives/complexes)

While a specific crystal structure for this compound is not publicly available, X-ray crystallography has been instrumental in determining the solid-state structure of Rilpivirine and its derivatives, offering insights into the conformational flexibility and intermolecular interactions that would be relevant to its dihydroxymethyl metabolite. The discovery of Rilpivirine (formerly R278474) involved a coordinated effort where X-ray crystallography played a key role. nih.gov

A monoclinic C form of rilpivirine hydrochloride has been characterized using multitemperature synchrotron X-ray powder diffraction and various solid-state NMR spectroscopy techniques. scispace.com The compound was found to crystallize in the monoclinic system with the space group C2/c. scispace.com The molecular conformation of the rilpivirine cation in the hydrochloride salt is folded, which is similar to the conformation of the free base. scispace.com The crystal structure is stabilized by N–H⋯Cl hydrogen bonds, forming infinite chains parallel to the crystallographic c-axis. scispace.com

In another study, X-ray crystallographic fragment screening of HIV-1 reverse transcriptase (RT) in complex with Rilpivirine was performed to identify new allosteric binding sites. elitesynthlaboratories.com This research utilized crystals of the RT-Rilpivirine complex that diffracted to a high resolution, demonstrating the utility of X-ray crystallography in understanding the binding modes of Rilpivirine and its potential interactions within the biological target. elitesynthlaboratories.com Such studies on the parent compound and its complexes provide a valuable reference for predicting the solid-state properties and potential intermolecular interactions of this compound.

Crystallographic Data for Rilpivirine Hydrochloride
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c
a (Å) at 295.0(2) K19.43051(3)
b (Å) at 295.0(2) K13.09431(14)
c (Å) at 295.0(2) K17.10254(18)
β (°) at 295.0(2) K109.3937(7)
Volume (ų) at 295.0(2) K4104.48(9)
Z8

Development of Quantitative Assays for In Vitro Research Studies

The quantification of this compound in in vitro studies is crucial for understanding its formation, metabolism, and biological activity. While specific assays for this metabolite are not widely published, the methods developed for Rilpivirine can be adapted for this purpose. High-performance liquid chromatography (HPLC) and tandem mass spectrometry (HPLC-MS/MS) are the primary techniques used for the quantitative analysis of Rilpivirine. acs.org

A simple and reproducible reverse phase HPLC (RP-HPLC) method has been developed for the simultaneous quantitative analysis of Rilpivirine and Dolutegravir in pharmaceutical dosage forms. mdpi.com This method utilizes a C18 column and a mobile phase consisting of a buffer and an organic solvent, with detection by a photodiode array (PDA) detector. mdpi.com The method was validated according to ICH guidelines and demonstrated good linearity, precision, and accuracy. mdpi.com

For more sensitive and selective quantification, particularly in biological matrices, HPLC-MS/MS methods are employed. acs.org In studies of Rilpivirine's biotransformation, ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) was used to detect and identify metabolites, including dihydroxylated forms, in human liver microsomes. nih.gov These assays are typically qualitative for metabolite identification, but can be developed into quantitative methods with the use of a synthetic standard for this compound. amazonaws.com The development of such assays would involve optimizing chromatographic conditions to separate the metabolite from the parent drug and other potential metabolites, as well as fine-tuning mass spectrometry parameters for sensitive and specific detection.

Parameters for Quantitative Assays of Rilpivirine
ParameterRP-HPLC-PDA MethodUHPLC-MS/MS Method (for metabolites)
ColumnKromasil C18 (150 mm × 4.6 mm, 5 µm)Not specified, typically C18
Mobile Phase0.1% OPA buffer and acetonitrile (60:40 v/v)Gradient elution with aqueous and organic phases
Flow Rate1.0 mL/minNot specified
DetectionPDA at 260 nmTandem Mass Spectrometry
Retention Time (Rilpivirine)2.167 minDependent on specific method
Linearity Range (Rilpivirine)Not specified for Rilpivirine aloneRequires synthetic standard for quantification

Q & A

Q. Table 1. Physicochemical Properties

PropertyValueSource
Molecular Weight366.42 g/mol
Solubility (DMSO)73 mg/mL
LogP4.1 (predicted)

Q. Table 2. Key PK Parameters

ParameterValueSource
Bioavailability40–60%
Half-life (t₁/₂)45–50 hours
Protein Binding99.7%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.